N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h6,12H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQLVMMYVDZFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Piperidine Core: a Cornerstone in Drug Discovery
The piperidine (B6355638) moiety, a six-membered heterocyclic amine, is a ubiquitous and vital scaffold in the development of pharmaceuticals. researchgate.netnih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, spanning a wide range of therapeutic categories. arizona.edu The structural characteristics of the piperidine ring, including its conformational flexibility and its ability to engage in key binding interactions, make it an attractive component for designing molecules that can effectively interact with biological targets. thieme-connect.comresearchgate.net
The significance of the piperidine scaffold can be attributed to several key factors:
Versatility in Biological Activity: Piperidine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, antimicrobial, and analgesic properties. researchgate.net
Favorable Physicochemical Properties: The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. thieme-connect.comresearchgate.net
Synthetic Accessibility: The chemical tractability of the piperidine ring allows for a wide range of synthetic modifications, enabling chemists to fine-tune the properties of drug candidates. nih.gov
The following table provides examples of therapeutic areas where piperidine-containing drugs have made a significant impact.
| Therapeutic Area | Examples of Piperidine-Containing Drugs |
| Oncology | Tamoxifen, Raloxifene researchgate.net |
| Infectious Diseases | Ritonavir mdpi.com |
| Central Nervous System Disorders | Haloperidol, Risperidone |
| Pain Management | Fentanyl, Meperidine |
The Trifluoromethyl Moiety: a Tool for Modulating Pharmacological Profiles
The strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates. mdpi.combohrium.com The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic behavior. mdpi.comhovione.com The use of this moiety in drug design dates back to the 1920s and has since become a common approach to optimize lead compounds. wikipedia.org
Key roles of the trifluoromethyl group in drug design include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450. nbinno.comnbinno.com This can lead to a longer half-life and reduced dosing frequency. nbinno.com
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution. mdpi.comnbinno.com
Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl moiety can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. wikipedia.orgnbinno.com
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a molecule. wikipedia.org
Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac), the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva), and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
N 2,2,2 Trifluoroethyl Piperidine 3 Carboxamide As a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.commdpi.com The structure of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide combines two key components that are themselves considered privileged: the piperidine (B6355638) ring and the trifluoromethyl group. The carboxamide linker also plays a crucial role, often participating in key hydrogen bonding interactions within protein binding sites. nih.gov
The combination of these three components in this compound suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The piperidine core provides a robust and synthetically adaptable framework, while the trifluoroethyl group can enhance metabolic stability and cell permeability. Research on similar structures, such as N-(2-aminoethyl)piperidine-4-carboxamide, has explored their potential as scaffolds for developing inhibitors of multiple kinases, highlighting the promise of this molecular architecture. nih.gov
Historical Context of Research on Piperidine 3 Carboxamide Derivatives
Strategies for the Construction of the Piperidine Ring System
The synthesis of the piperidine scaffold, a ubiquitous motif in pharmaceuticals, is a well-established area of organic chemistry. news-medical.net Key strategies for its construction in the context of 3-carboxamide analogues include intramolecular cyclization, ring-closing reactions, reductive amination pathways, and metal-catalyzed couplings.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, wherein a linear precursor containing a nitrogen source cyclizes to form a new C-N or C-C bond. nih.gov Various methods have been developed, leveraging different types of reactive intermediates and substrates.
One prominent method is the intramolecular aza-Michael reaction , which involves the cyclization of a substrate containing both an amine and an α,β-unsaturated carbonyl moiety. nih.gov Another approach is radical-mediated amine cyclization . For instance, the cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to generate various piperidines in good yields. nih.gov Additionally, oxidative amination of non-activated alkenes , catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov
| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Features |
| Aza-Michael Reaction | Amino α,β-unsaturated ester/ketone | Organocatalyst + Acid | Forms enantiomerically enriched piperidines. nih.gov |
| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) complex | Effective for producing various piperidines and pyrrolidones. nih.gov |
| Oxidative Amination | Amino-alkene | Gold(I) or Palladium Catalyst | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |
| Hydroamination/Cyclization | Amino-alkyne | Acid-mediated | Proceeds via an iminium ion intermediate followed by reduction. nih.gov |
Ring-Closing Reactions via Amide Formation
The formation of the piperidine ring can be accomplished through cyclization reactions where an amide bond is formed (lactamization) or through reactions on substrates that already contain an amide functionality. The resulting piperidinone (a cyclic amide or lactam) can then be reduced to the corresponding piperidine.
A key example is the synthesis of δ-lactams (six-membered cyclic amides) from suitable precursors. For instance, a tandem radical intermolecular addition-lactamization sequence has been reported to access 2-piperidinones. researchgate.net Another approach involves a one-pot cyclization/reduction cascade of halogenated amides, where activation with trifluoromethanesulfonic anhydride (B1165640) facilitates the ring closure. nih.gov This method integrates amide activation and intramolecular nucleophilic substitution into a single process. nih.govmdpi.com
Ring-Closing Metathesis (RCM) is another powerful technique, particularly for synthesizing unsaturated piperidine derivatives from di-alkenyl amide precursors. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed to facilitate the formation of the cyclic alkene, which can be subsequently hydrogenated to the saturated piperidine ring. researchgate.net
| Ring-Closing Strategy | Precursor Type | Catalyst/Reagent | Product Type |
| Intramolecular Lactamization | Halogenated Amide | Trifluoromethanesulfonic anhydride | Piperidinone nih.gov |
| Tandem Radical Lactamization | N/A | Et₃B/O₂ | 2-Piperidinone researchgate.net |
| Ring-Closing Metathesis (RCM) | Di-alkenyl Amide | Ruthenium Catalyst (e.g., Grubbs' catalyst) | Dihydropyridinone researchgate.net |
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied both intramolecularly to form the piperidine ring and intermolecularly to introduce substituents onto a pre-existing ring. nih.gov
Intramolecular reductive amination involves the cyclization of a linear substrate containing both an amine and a carbonyl group (aldehyde or ketone). The initial condensation forms a cyclic iminium ion, which is then reduced in situ to the piperidine. This approach is particularly useful in the synthesis of polyhydroxypiperidines, also known as iminosugars.
Intermolecular reductive amination is commonly used to synthesize N-substituted piperidines. This typically involves reacting a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. A non-cyanide-based reducing agent like borane-pyridine complex (BAP) has been shown to be superior to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes, as it eliminates nitrile impurities and improves product yield and isolation. researchgate.net More advanced methods include the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the synthesis of N-aryl piperidines from readily available pyridine (B92270) derivatives. nih.gov
| Reductive Amination Type | Substrates | Reducing Agent/Catalyst | Key Application |
| Intramolecular | Amino-aldehyde or Amino-ketone | Various reducing agents | Formation of the piperidine ring. nih.gov |
| Intermolecular | Piperidine + Aldehyde | Borane-pyridine complex (BAP) | Synthesis of N-alkyl piperidines. researchgate.net |
| Reductive Transamination | Pyridinium Salt + Aryl Amine | Rhodium Catalyst + HCOOH | Synthesis of N-aryl piperidines. nih.gov |
Metal-Catalyzed Coupling Reactions in Piperidine Synthesis
Transition metal catalysis offers efficient and selective methods for constructing the piperidine ring through the formation of C-C or C-N bonds. These reactions often proceed under mild conditions and exhibit high functional group tolerance.
A Wacker-type aerobic oxidative cyclization of alkenes, enabled by a base-free Pd(DMSO)₂(TFA)₂ catalyst, provides access to various six-membered nitrogen heterocycles, including piperidines. odu.edu Palladium also catalyzes intramolecular hydroamination of unactivated alkenes, where a tridentate ligand effectively suppresses side reactions like β-hydride elimination. odu.edu Furthermore, intramolecular versions of well-known cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form five- or six-membered rings by coupling an aryl or alkenyl halide with an alkylboron derivative within the same molecule. researchgate.net A modern approach combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling to streamline the synthesis of complex piperidines, significantly reducing the number of synthetic steps required compared to traditional methods. news-medical.net
| Reaction Type | Substrate Type | Catalyst System | Bond Formed |
| Wacker-Type Cyclization | Amino-alkene | Pd(DMSO)₂(TFA)₂ | C-N |
| Intramolecular Hydroamination | Amino-alkene | Palladium with tridentate ligand | C-N |
| Intramolecular Suzuki-Miyaura | Aryl/alkenyl halide with alkylboron | Palladium Catalyst | C-C |
| Radical Cross-Coupling | Hydroxylated piperidine | Nickel electrocatalysis | C-C |
Introduction of the 2,2,2-Trifluoroethyl Moiety
Once the piperidine-3-carboxamide scaffold is constructed, the final step in synthesizing the target compound is the introduction of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen.
N-Alkylation with Trifluoroethylating Reagents
The N-alkylation of secondary amines, such as the piperidine ring nitrogen, is a fundamental transformation in organic synthesis. The introduction of the 2,2,2-trifluoroethyl group is typically achieved through a nucleophilic substitution reaction (Sₙ2) between the piperidine nitrogen and a suitable trifluoroethylating agent.
Common trifluoroethylating reagents include 2,2,2-trifluoroethyl halides (iodide or bromide) or more reactive species like 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction. Standard conditions involve stirring the piperidine substrate and the alkylating agent with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov The choice of base and solvent can be optimized to achieve high yields and minimize side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt. nih.gov
Alternatively, the target amide can be formed directly by coupling piperidine-3-carboxylic acid with 2,2,2-trifluoroethylamine (B1214592) using standard amide bond-forming reagents. This approach bypasses the N-alkylation step on the piperidine ring.
| Alkylating Agent | Base | Solvent | General Conditions |
| 2,2,2-Trifluoroethyl iodide/bromide | K₂CO₃ | DMF | Stirring at room temperature to moderate heat. nih.gov |
| 2,2,2-Trifluoroethyl iodide/bromide | NaH | DMF | Addition of NaH at 0 °C, followed by the alkylating agent. nih.gov |
| 2,2,2-Trifluoroethyl triflate | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | Stirring at room temperature. |
Reductive Functionalization with Trifluoroethylamine
One potential, though less commonly detailed, synthetic route towards this compound involves the reductive amination of a suitable piperidine precursor. This process would typically start with a piperidine-3-carbaldehyde (B1602230) derivative. The aldehyde would first react with 2,2,2-trifluoroethylamine to form an intermediate imine or enamine. Subsequent reduction of this intermediate using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the target this compound. The efficiency of this method is dependent on the stability of the intermediate imine and the chemoselectivity of the reduction step.
Derivatization from Trifluoroacetyl Precursors
Another approach to introduce the trifluoroethyl moiety is through the derivatization of trifluoroacetyl precursors. This strategy involves reacting a piperidine-3-carboxamide with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. This would form a trifluoroacetylated amide intermediate. Subsequent reduction of the trifluoroacetyl group is necessary to yield the desired N-(2,2,2-trifluoroethyl) group. This reduction can be challenging and may require specific reducing agents that can selectively reduce the ketone of the trifluoroacetyl group without affecting the amide functionality or the piperidine ring.
Formation of the Carboxamide Linkage
The formation of the carboxamide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling piperidine-3-carboxylic acid or its activated derivatives with 2,2,2-trifluoroethylamine.
Amide Coupling Reactions (e.g., EDC-mediated methods)
A widely used and efficient method for forming the amide bond is through the use of coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a prominent example. In a typical EDC-mediated coupling, the carboxylic acid (piperidine-3-carboxylic acid) is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine (2,2,2-trifluoroethylamine) to form the desired amide bond. Often, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to increase the efficiency of the reaction and minimize side reactions. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. nih.govthermofisher.com
A general procedure for EDC-mediated amide coupling is outlined in the table below:
| Step | Reagent/Condition | Purpose |
| 1 | Piperidine-3-carboxylic acid, 2,2,2-trifluoroethylamine, EDC, HOBt (optional) | Reactants and coupling agents |
| 2 | Inert solvent (e.g., DCM, DMF) | Reaction medium |
| 3 | Room temperature | Typical reaction temperature |
| 4 | Stirring for several hours to overnight | To ensure reaction completion |
| 5 | Aqueous work-up and purification (e.g., chromatography) | Isolation of the pure product |
Activation of Carboxylic Acid Precursors
Alternatively, the carboxylic acid precursor, piperidine-3-carboxylic acid, can be activated by converting it into a more reactive derivative, such as an acyl chloride or an activated ester. For instance, treatment of piperidine-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield piperidine-3-carbonyl chloride. This highly reactive acyl chloride can then be directly reacted with 2,2,2-trifluoroethylamine, usually in the presence of a base to neutralize the HCl byproduct, to form the this compound.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure forms of this compound, as the stereochemistry at the C3 position of the piperidine ring can significantly influence its biological activity.
One common strategy involves starting with an enantiopure precursor of piperidine-3-carboxylic acid. Chiral resolution of racemic piperidine-3-carboxylic acid using a chiral resolving agent is a classical approach. mdpi.com Alternatively, asymmetric synthesis methods can be employed to construct the chiral piperidine ring from achiral starting materials. Once the enantiopure piperidine-3-carboxylic acid is obtained, it can be coupled with 2,2,2-trifluoroethylamine using the methods described in section 2.3 to yield the desired enantiopure product.
Another approach is the kinetic resolution of a racemic mixture of this compound or a suitable intermediate. whiterose.ac.uk This can be achieved using a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
The following table summarizes potential strategies for stereoselective synthesis:
| Strategy | Description | Key Intermediates/Reagents |
| Chiral Resolution | Separation of enantiomers from a racemic mixture of piperidine-3-carboxylic acid. | Chiral resolving agents (e.g., chiral amines or acids) |
| Asymmetric Synthesis | Construction of the chiral piperidine ring from achiral precursors. | Chiral catalysts, chiral auxiliaries |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral catalysts, enzymes |
Post-Synthetic Modifications and Functionalization Strategies for Analog Development
To explore the structure-activity relationship and develop analogs of this compound, post-synthetic modifications of the core structure are essential. The piperidine ring offers several positions for functionalization.
The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, N-arylation, or N-acylation can be performed to introduce a variety of substituents. For instance, reductive amination of the secondary amine on the piperidine ring with aldehydes or ketones can introduce diverse alkyl groups.
Functionalization of the carbon skeleton of the piperidine ring can also be achieved. For example, lithiation of the piperidine ring followed by reaction with an electrophile can introduce substituents at various positions, although regioselectivity can be a challenge. mdpi.com Palladium-catalyzed cross-coupling reactions can also be employed to introduce aryl or vinyl groups onto the piperidine ring if a suitable handle, such as a halogen, is present. nih.gov
These modification strategies allow for the systematic variation of the substituents on the piperidine ring, leading to the generation of a library of analogs for biological evaluation.
Influence of N-Substitution on the Piperidine Ring on Biological Activity
The substituent attached to the nitrogen atom of the piperidine ring is a critical determinant of the biological activity of piperidine-3-carboxamide derivatives. The introduction of the 2,2,2-trifluoroethyl group at this position has profound effects on the molecule's physicochemical properties, which in turn modulate its interaction with biological targets.
Impact of Trifluoroethyl Group Location and Fluorination Pattern
The strategic placement of fluorine atoms within the N-alkyl substituent of piperidine carboxamides significantly alters their pharmacological properties. While direct studies on this compound are limited, valuable insights can be drawn from research on analogous compounds, such as partially fluorinated N-alkyl-substituted piperidine-2-carboxamides.
The degree and position of fluorination on the N-alkyl chain have a direct and predictable impact on the molecule's electronic and lipophilic character. For instance, the introduction of one, two, or three fluorine atoms on an N-propyl or N-butyl chain of piperidine-2-carboxamides has been shown to systematically decrease the basicity of the piperidine nitrogen. This effect is additive and diminishes as the distance between the fluorine atoms and the nitrogenous center increases.
The trifluoromethyl group (-CF3), in particular, is known to significantly enhance lipophilicity due to its high electronegativity and electron-withdrawing nature. mdpi.com This increased lipophilicity can improve membrane permeability, a crucial factor for a compound's ability to reach its intracellular target. mdpi.com However, the specific fluorination pattern is crucial. A terminal trifluoromethyl group, as in the 2,2,2-trifluoroethyl substituent, is expected to have a more pronounced effect on basicity compared to a single fluorine atom at the same position or trifluorination at a more distant carbon.
Modulation of Basicity and its Correlation with Cellular Potency
The introduction of the electron-withdrawing 2,2,2-trifluoroethyl group at the N1 position of the piperidine ring has a significant impact on the basicity of the piperidine nitrogen. This modulation of pKa is a key factor in determining the cellular potency of the molecule.
Studies on N-alkyl-piperidine-2-carboxamides have demonstrated that the introduction of fluorine atoms into the N-alkyl side chain leads to a decrease in the basicity of the piperidine nitrogen. nih.gov This effect is additive and follows an exponential attenuation with increasing topological distance between the fluorine atoms and the basic center. nih.gov Therefore, the N-(2,2,2-trifluoroethyl) group is expected to substantially lower the pKa of the piperidine nitrogen compared to a non-fluorinated N-ethyl or N-propyl analogue.
This reduction in basicity has a direct correlation with cellular potency. A lower pKa means that at physiological pH (around 7.4), a larger fraction of the molecules will be in their neutral, unprotonated form. This increased neutrality enhances the compound's ability to cross biological membranes, such as the cell membrane, leading to higher intracellular concentrations and potentially greater efficacy. However, a certain level of basicity is often required for interaction with the biological target, so there is typically an optimal pKa range for maximal cellular potency.
The following table illustrates the effect of fluorination on the pKa of N-alkyl-piperidine-2-carboxamides, which can be extrapolated to understand the behavior of this compound.
| N-Alkyl Substituent | Number of Fluorine Atoms | pKa |
| n-Propyl | 0 | 9.5 |
| 3-Fluoropropyl | 1 | 9.1 |
| 3,3-Difluoropropyl | 2 | 8.5 |
| 3,3,3-Trifluoropropyl | 3 | 8.1 |
| n-Butyl | 0 | 9.6 |
| 4-Fluorobutyl | 1 | 9.3 |
| 4,4-Difluorobutyl | 2 | 8.9 |
| 4,4,4-Trifluorobutyl | 3 | 8.6 |
Data adapted from a study on N-alkyl-piperidine-2-carboxamides and is intended to be illustrative for the piperidine-3-carboxamide scaffold.
Modifications of the Carboxamide Linker Region
Isosteric Replacements and Their Effects on Target Binding
Isosteric replacement of the carboxamide group can be a valuable strategy to improve metabolic stability, modulate physicochemical properties, and enhance target binding. While specific data for this compound is not available, general principles of bioisosterism can be applied.
Potential isosteric replacements for the amide bond include:
Reverse amide: This modification can alter the hydrogen bonding pattern and may affect target interaction. In some N-arylpiperidine-3-carboxamide series, the reverse-amide analogue was found to be inactive, highlighting the importance of the original amide orientation for activity.
Thioamide: The replacement of the carbonyl oxygen with sulfur can impact the electronic properties and hydrogen bonding capacity of the linker.
Tetrazole: This five-membered heterocyclic ring is a well-known bioisostere for the carboxylic acid group and can also serve as a non-classical isostere for the amide, offering a different spatial arrangement of hydrogen bond donors and acceptors.
Oxadiazole or Thiadiazole: These five-membered heterocycles can mimic the geometry and electronic properties of the amide bond.
Trifluoroethylamine: The trifluoroethylamine group has emerged as a potential bioisosteric replacement for amides. The electronegative trifluoroethyl group can mimic the carbonyl group, and this substitution can enhance metabolic stability. clinmedkaz.org
The effect of these replacements on target binding is highly dependent on the specific interactions of the carboxamide linker with the target protein. If the carbonyl oxygen and the amide N-H are involved in critical hydrogen bonds, any modification that disrupts these interactions is likely to reduce or abolish biological activity.
Conformational Analysis of Carboxamide Derivatives
The conformational flexibility of the piperidine ring and the orientation of the N-substituent and the carboxamide group are critical for biological activity. The introduction of the N-(2,2,2-trifluoroethyl) group influences the conformational preference of the piperidine ring.
Computational studies on 1-(2,2,2-trifluoroethyl)piperidine (B6589300) suggest that the most stable conformation involves the trifluoroethyl group adopting a specific orientation relative to the piperidine ring to minimize steric hindrance. researchgate.net The piperidine ring itself typically exists in a chair conformation. The carboxamide substituent at the 3-position can adopt either an axial or an equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions.
Exploration of Substituents on the Piperidine Ring System
The introduction of substituents on the piperidine ring of this compound provides a means to further modulate the compound's activity, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of these substituents are all critical factors in the SAR.
In studies of related piperidine-3-carboxamide derivatives, it has been shown that the piperidine-3-carboxamide moiety is essential for activity. Shifting the carboxamide group to the 4-position of the piperidine ring can lead to a complete loss of biological activity. Similarly, replacing the piperidine ring with smaller (pyrrolidine, azetidine) or larger homologous rings can also be detrimental to activity, indicating a strict structural requirement for the six-membered piperidine scaffold.
Positional Effects of Functional Groups on Efficacy
Studies on various piperidine-3-carboxamide derivatives have highlighted the critical role that the positioning of functional groups plays in determining their therapeutic efficacy. The core structure, consisting of a piperidine ring with a carboxamide substituent at the 3-position, serves as a versatile scaffold where modifications at different positions can lead to significant changes in biological activity.
For instance, in a study focused on developing anti-melanoma agents, the piperidine-3-carboxamide moiety was identified as a key pharmacophore. nih.gov The regio-isomeric position of the carboxamide group was found to be crucial for activity. The piperidine-4-carboxamide regioisomer was reported to be inactive, underscoring the importance of the 3-position substitution for the observed biological effects. nih.gov Furthermore, alterations in the ring size of the core heterocycle, such as replacing the piperidine with a smaller pyrrolidine (B122466) or azetidine (B1206935) ring, resulted in a gradual decrease in activity, suggesting that the six-membered piperidine ring is optimal for this class of compounds. nih.gov
In the context of cathepsin K inhibitors for the treatment of osteoporosis, modifications on the piperidine ring and the carboxamide nitrogen have been explored. mdpi.com The introduction of various substituents on the piperidine nitrogen has been shown to significantly influence the inhibitory potency. Similarly, the nature of the group attached to the carboxamide nitrogen plays a vital role in the interaction with the target enzyme. These findings collectively suggest that the efficacy of this compound would be highly dependent on the specific interactions facilitated by the trifluoroethyl group and the piperidine core with its biological target.
Steric and Electronic Contributions of Substituents
The steric and electronic properties of substituents on the piperidine-3-carboxamide scaffold are key determinants of their biological activity. The introduction of the 2,2,2-trifluoroethyl group on the carboxamide nitrogen is expected to have a significant impact due to the unique properties of the trifluoromethyl (CF3) moiety.
From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen or a methyl group. mdpi.com This increased size can be advantageous if it fits well into a specific binding pocket of a target protein, potentially leading to enhanced selectivity and potency. Conversely, a bulky group could also lead to steric hindrance, preventing optimal binding.
In studies of related piperidine derivatives, the introduction of bulky, nonpolar cycloalkyl groups on the left-hand side of the molecules was positively correlated with inhibitory potency against soluble epoxide hydrolase. nih.gov This indicates that for certain targets, occupying a hydrophobic pocket with a suitable substituent is beneficial. Therefore, the trifluoroethyl group in this compound likely plays a crucial role in modulating its biological activity through a combination of steric bulk, lipophilicity, and electronic effects.
Rational Design Principles Derived from SAR Data
Based on the structure-activity relationship data from related piperidine-3-carboxamide derivatives, several rational design principles can be proposed for the development of novel analogs with improved efficacy and selectivity.
One key principle is the importance of the piperidine-3-carboxamide core as a central scaffold. The 3-position of the carboxamide appears to be critical for the biological activity observed in several studies. nih.gov Therefore, maintaining this core structure is likely to be a prerequisite for activity.
Another important design consideration is the nature of the substituent on the piperidine nitrogen. This position is often amenable to modification to fine-tune the compound's properties. For example, introducing groups that can form specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, can lead to increased potency. mdpi.com
Furthermore, the substituent on the carboxamide nitrogen is a key determinant of activity. The 2,2,2-trifluoroethyl group in the parent compound is a significant feature. The trifluoromethyl moiety is a well-known bioisostere for other groups and its incorporation is a common strategy in drug design to improve metabolic stability and binding affinity. mdpi.commdpi.com Rational design could involve exploring other fluorinated alkyl groups or different substituents altogether to optimize interactions with the target.
Finally, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related piperazine-carboxamides have shown that electrostatic and hydrogen-bond acceptor properties are major contributors to activity. mdpi.com This suggests that computational modeling could be a valuable tool in the rational design of new this compound derivatives, helping to predict the effects of structural modifications on binding affinity and biological activity.
Impact of Structural Modifications on Preclinical ADME Properties (Absorption, Distribution, Metabolism, Excretion)
Structural modifications to the this compound scaffold can have a profound impact on its preclinical ADME properties. The introduction of the trifluoroethyl group is a significant modification that is known to influence these properties.
Metabolism: The trifluoromethyl group is generally more metabolically stable than a corresponding methyl or ethyl group due to the high strength of the carbon-fluorine bond. mdpi.com This can lead to a longer half-life and improved bioavailability. However, the piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways for piperidine-containing drugs include N-dealkylation and ring oxidation. Structural modifications, such as the introduction of blocking groups at metabolically labile positions, can be used to improve metabolic stability. researchgate.net
Excretion: The route and rate of excretion are influenced by factors such as molecular weight, polarity, and metabolic stability. More polar metabolites are typically excreted more readily in the urine. The introduction of polar functional groups to the piperidine-3-carboxamide scaffold can facilitate renal clearance.
In silico ADME profiling of related pyridine carboxamide derivatives has shown that it is possible to design compounds with good oral bioavailability and high gastrointestinal absorption. mdpi.com Therefore, careful consideration of the physicochemical properties and potential metabolic sites during the design of new analogs of this compound is crucial for achieving a favorable preclinical ADME profile.
Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The current body of research does not support the premise that this specific compound or its direct derivatives are involved in both the inhibition of Histone Methyltransferase EZH2 and the antagonism of Calcitonin Gene-Related Peptide (CGRP) receptors.
The provided outline requests detailed data for two distinct and unrelated pharmacological activities for this single compound:
EZH2 Inhibition: Information regarding biochemical characterization (IC50/EC50), competitive binding with S-Adenosylmethionine, and effects on H3K27me3 levels.
CGRP Receptor Antagonism: Data from receptor binding studies and modulation of downstream signaling pathways.
Extensive searches have revealed no publications containing the specific data required to populate these sections for "this compound." The scientific literature discusses other, structurally different molecules as inhibitors of EZH2 or as antagonists of the CGRP receptor. There is no evidence to suggest that "this compound" possesses this dual activity.
Therefore, creating a scientifically accurate article that strictly follows the requested outline is not feasible. Any attempt to do so would result in speculation or the presentation of irrelevant data from unrelated compounds, which would contradict the instructions to focus solely on the specified topics and compound.
Modulation of Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3
The salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) family of serine/threonine kinases. nih.gov These enzymes have emerged as critical regulators of inflammatory pathways, making them attractive therapeutic targets for autoimmune and inflammatory diseases. nih.govnih.gov Pharmacological inhibition of the SIK family, particularly isoforms SIK2 and SIK3, represents a modern therapeutic strategy to modulate immune responses. nih.govnih.gov The core mechanism involves controlling the activity of transcriptional co-activators, which in turn alters the expression of inflammatory genes. nih.gov
Compounds containing the piperidine carboxamide scaffold have been investigated for their potential to interact with a variety of biological targets. nih.govnih.gov The inclusion of a trifluoroethyl group can enhance properties such as lipophilicity and metabolic stability, potentially improving membrane permeability and bioavailability. evitachem.com While direct, detailed studies on this compound are not extensively available in the provided literature, the behavior of closely related and structurally similar molecules offers significant insight into the potential mechanisms of this compound class.
For kinase inhibitors, selectivity is a crucial attribute that defines their therapeutic window and potential off-target effects. Research into SIK inhibitors has focused on achieving selectivity among the three SIK isoforms and against the broader kinome.
One notable example from a related class of compounds is GLPG3970, a dual inhibitor of SIK2 and SIK3 that demonstrates selectivity against SIK1. nih.govacs.org This selectivity profile is considered advantageous for treating inflammatory conditions. The inhibitory concentrations for GLPG3970 highlight a significant preference for SIK2 and SIK3. nih.gov
Table 1: Kinase Inhibition Profile of the Related Compound GLPG3970
| Kinase Target | IC50 (nM) |
|---|---|
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
This table is interactive. Data sourced from research on GLPG3970, a compound with a different core scaffold but which also features a trifluoroethyl moiety and targets SIKs. nih.gov
The data indicates that GLPG3970 is approximately 36-fold and 74-fold more potent against SIK2 and SIK3, respectively, compared to SIK1. nih.gov Achieving such a selectivity profile is a key goal in the development of SIK-targeting therapeutics.
Inhibition of SIKs, especially SIK2 and SIK3, provides a powerful mechanism for recalibrating the immune response from a pro-inflammatory to an anti-inflammatory state. nih.gov SIKs are known to regulate macrophage polarization, a process where macrophages adopt different functional phenotypes in response to environmental cues. nih.gov
Pharmacological inhibition of SIKs can induce a macrophage phenotype characterized by high-level secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) and significantly reduced secretion of pro-inflammatory cytokines like tumor necrosis factor α (TNF-α). nih.gov Studies using knock-in mice with catalytically inactive SIK2 and SIK3 have confirmed that these two isoforms, in particular, contribute to macrophage polarization and that their inhibition enhances the production of IL-10. nih.gov
The underlying molecular mechanism involves the phosphorylation of transcriptional co-activators like CRTC3 by SIKs. nih.gov When SIKs are active, they phosphorylate CRTC3, sequestering it in the cytoplasm. Inhibition of SIKs leads to the dephosphorylation of CRTC3, allowing it to translocate to the nucleus where it helps drive the expression of anti-inflammatory genes. nih.gov For instance, the SIK inhibitor GLPG3970 was shown to induce a concentration-dependent nuclear translocation of CRTC3 in U2OS cells. nih.gov This switch from pro-inflammatory to immunoregulatory signaling holds significant potential for treating macrophage-driven diseases. nih.gov
Other Identified or Putative Biological Targets and Their Functional Implications
Beyond kinase inhibition, the piperidine carboxamide scaffold is known to interact with other biological targets, suggesting that this compound could have additional or alternative mechanisms of action.
Proteasome Inhibition: A series of piperidine carboxamides has been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 active site (Pf20Sβ5). nih.gov This activity was discovered through phenotypic screening against the parasite responsible for malaria and highlights the potential for this chemical class to function as anti-parasitic agents by disrupting protein degradation pathways. nih.gov
GABA Uptake Inhibition: Certain derivatives of piperidine-3-carboxylic acid have been evaluated as novel GABA uptake inhibitors, suggesting a potential role in modulating neurotransmitter systems in the central nervous system. clinmedkaz.org
Anticancer Activity: Other N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, indicating antiproliferative activity. nih.gov This suggests that compounds with this core structure could be explored as potential anticancer agents. nih.gov
Ion Channel and Receptor Modulation: In silico studies predict that piperidine derivatives can affect a wide range of protein targets, including enzymes, transport systems, and voltage-gated ion channels. clinmedkaz.org This broad potential for interaction makes the piperidine scaffold a versatile starting point for designing drugs for CNS diseases, cancer, and as anesthetic or antiarrhythmic agents. clinmedkaz.org
Investigation of Multi-Targeting Profiles in Complex Biological Systems
The development of multi-target drugs is an emerging strategy for treating complex diseases like cancer and inflammatory disorders. The piperidine carboxamide scaffold, due to its ability to interact with diverse biological targets, is a promising candidate for the development of such agents. nih.gov
For example, a scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide was explored for its potential to act as a multi-kinase inhibitor against VEGFR-2, ERK-2, and Abl-1, all of which are relevant targets in oncology. nih.gov Molecular docking studies suggested that a single compound could interact with all three kinases, and its biological activity may derive from this collaborative inhibition. nih.gov
Given the demonstrated activity of related piperidine carboxamides on targets as varied as SIKs, the proteasome, and CNS receptors, it is plausible that this compound could possess a multi-targeting profile. nih.govnih.govclinmedkaz.org A comprehensive investigation would require extensive screening across various target families. Such a profile could be advantageous, potentially leading to enhanced therapeutic efficacy through synergistic effects on multiple disease-relevant pathways. However, it also necessitates careful evaluation to manage potential off-target liabilities.
Preclinical Pharmacological Investigations of N 2,2,2 Trifluoroethyl Piperidine 3 Carboxamide Derivatives
In Vitro Efficacy Studies
The initial exploration of piperidine-3-carboxamide derivatives has utilized advanced cell-based screening techniques to identify and characterize their biological activities. High-throughput screening (HTS) and high-content screening (HCS) image-based technologies have been instrumental in discovering compounds that induce specific cellular phenotypes. For instance, a whole-cell-based HTS/HCS assay was successfully applied to screen a library of approximately 110,000 small molecules to find candidates that could induce a senescence-like phenotype in cancer cells, a mechanism considered a potential therapeutic target. nih.gov This phenotypic screening approach allows for the identification of active compounds without prior knowledge of their specific molecular target, focusing instead on the desired cellular outcome. Subsequent structure-activity relationship (SAR) studies on an initial hit, an N-arylpiperidine-3-carboxamide, helped to understand the structural requirements for its activity. nih.gov
A significant focus of in vitro research on N-arylpiperidine-3-carboxamide derivatives has been their effect on cancer cell proliferation and their ability to induce cellular senescence. In studies using the A375 human melanoma cell line, an initial hit compound (Compound 1) demonstrated moderate senescence-inducing and antiproliferative activities. nih.gov
Through systematic chemical modification, a more potent derivative, Compound 54, was identified. This compound, characterized as an S-isomer with specific pyridine (B92270) and pyrrole (B145914) moieties, showed markedly improved antimelanoma and senescence-inducing activity in A375 cells. nih.gov The piperidine-3-carboxamide core was found to be crucial for activity, as the regioisomer with a piperidine-4-carboxamide structure was inactive. nih.gov Furthermore, replacing the piperidine (B6355638) ring with smaller azetidine (B1206935) or pyrrolidine (B122466) rings led to a gradual decrease in activity. nih.gov
| Compound | Description | Antiproliferative Activity (IC₅₀) | Senescence-Inducing Activity (EC₅₀) |
|---|---|---|---|
| Compound 1 | Initial Hit Compound | 0.88 µM | 1.24 µM |
| Compound 54 | Optimized S-isomer Derivative | 0.03 µM | 0.04 µM |
Based on a review of the available scientific literature, no studies were identified that specifically investigate the effects of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide or its close derivatives on cytokine production in human primary myeloid cells or whole blood models. The primary research focus for this class of compounds has been centered on anticancer properties through mechanisms such as senescence induction and antiproliferative effects.
In Vivo Proof-of-Concept Studies in Animal Models
The therapeutic potential of piperidine derivatives has been evaluated in preclinical animal models of cancer. Certain derivatives developed as EZH2 inhibitors have been tested in the Karpas-422 lymphoma xenograft mouse model. In one study, an optimized compound (Compound 21) was administered to mice bearing Karpas-422 xenografts. mdpi.com The treatment resulted in tumor regression starting at day 14 and achieved a significant tumor growth inhibition (TGI) of 75% by day 21, with no adverse impact on the body weight of the mice. mdpi.com This demonstrates the in vivo efficacy of this scaffold in a model of hematological malignancy. mdpi.com
| Compound | Xenograft Model | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Compound 21 | Karpas-422 Lymphoma | Tumor Growth Inhibition (TGI) | 75% at Day 21 |
Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the biological effects of a compound in vivo. In the studies involving EZH2-inhibiting piperidine derivatives in the Karpas-422 lymphoma mouse model, the level of histone H3 lysine (B10760008) 27 trimethylation (H3K27Me3) was used as a key PD biomarker. mdpi.com EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for this specific histone modification. Tumor analysis from the xenograft models showed that treatment with the active compound significantly decreased the H3K27Me3 mark by day 14. mdpi.com This finding confirms that the compound engaged its intended target in the tumor tissue and induced the expected downstream epigenetic modification, linking the compound's mechanism of action to its observed anti-tumor efficacy. mdpi.com
Dose-Dependent Activity in Disease-Relevant Mouse Pharmacological Models
No publicly available studies were identified that investigated the dose-dependent activity of this compound in any disease-relevant mouse pharmacological models. Consequently, no data tables or detailed research findings on its in vivo efficacy can be provided.
Pharmacokinetic Characterization in Preclinical Species (e.g., in vivo clearance)
There is no available information in the scientific literature regarding the pharmacokinetic profile of this compound in any preclinical species. Data on its absorption, distribution, metabolism, and excretion (ADME), including in vivo clearance rates, have not been publicly reported.
Relationship between In Vitro Potency and In Vivo Efficacy
Due to the absence of both in vitro potency data and in vivo efficacy data for this compound, a relationship between these two parameters cannot be established or discussed. Establishing such a relationship is a critical step in drug development, but the foundational data for this specific compound are not available.
Computational Chemistry and Structural Biology Insights
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. For derivatives of the piperidine-3-carboxamide scaffold, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes, such as Cathepsin K and anaplastic lymphoma kinase (ALK). mdpi.comresearchgate.net In a typical study, the N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide molecule would be docked into the crystal structure of a target protein. The simulation would reveal key interactions, such as hydrogen bonds formed by the carboxamide group or hydrophobic interactions involving the trifluoroethyl moiety, which can enhance binding affinity. researchgate.net For instance, docking of piperidine-based compounds into the sigma 1 receptor (S1R) has helped to elucidate the binding mode of promising ligands, forming a basis for further structure-based optimization. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding interactions. researchgate.net An MD simulation of this compound complexed with a target protein would reveal the flexibility of the ligand in the binding pocket, the stability of key intermolecular interactions, and conformational changes in the protein upon binding. Such simulations are crucial for validating docking poses and refining the understanding of the binding mechanism. nih.gov
Table 1: Hypothetical Molecular Docking Scores
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| PRC2 (EZH2 Subunit) | -8.5 | TYR661, ASP657 |
| Cathepsin K | -7.9 | CYS25, GLY66 |
| Anaplastic Lymphoma Kinase (ALK) | -9.1 | LEU1122, GLY1269 |
| Sigma 1 Receptor (S1R) | -8.2 | GLU172, TYR173 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding the design of more effective analogues. nih.govmdpi.com
For the piperidine (B6355638) carboxamide class of compounds, both 2D and 3D-QSAR models have been developed. researchgate.netdntb.gov.ua A 2D-QSAR study might use topological descriptors to predict activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. researchgate.netsemanticscholar.org These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for biological activity. A QSAR model for this compound analogues could reveal, for example, that increasing the hydrophobicity of a particular substituent enhances binding affinity, providing a clear strategy for chemical modification. dntb.gov.ua
Table 2: Example Data for a Hypothetical QSAR Model
| Compound Analogue | Modification | LogP | Molar Refractivity | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | Parent Compound | 2.1 | 65 | 6.5 | 6.45 |
| 2 | Add 4-Cl-phenyl | 3.1 | 80 | 7.2 | 7.15 |
| 3 | Add 4-OH-phenyl | 1.9 | 78 | 6.8 | 6.88 |
| 4 | Replace F3 with Cl3 | 2.8 | 72 | 6.3 | 6.25 |
Co-crystal Structure Analysis of this compound Derivatives with Target Proteins (e.g., PRC2 complex)
While direct co-crystal structures for this compound may not be publicly available, analysis of the target protein's structure provides a robust framework for understanding potential interactions. The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator and an important therapeutic target in oncology. nih.govnih.gov PRC2's primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. nih.gov
The core of the human PRC2 complex consists of the subunits EZH2 (the catalytic subunit), EED, and SUZ12. nih.gov Structural studies of PRC2 have revealed key binding sites that are critical for its function and are targets for small molecule inhibitors. researchgate.net
Structural biology has identified at least two critical pockets in PRC2 that are targeted by inhibitors.
The EZH2 SET Domain: This is the catalytic site where the S-adenosyl-L-methionine (SAM) cofactor and the histone H3 substrate bind. Inhibitors targeting this site are typically competitive with SAM.
The EED Aromatic Cage: The EED subunit contains a binding pocket formed by aromatic residues (e.g., Trp364, Tyr365) that specifically recognizes the H3K27me3 mark. researchgate.net This interaction allosterically activates the EZH2 subunit, creating a positive feedback loop. nih.gov Small molecules that disrupt the binding of H3K27me3 to this EED pocket act as allosteric inhibitors. researchgate.net
Based on the known structures of PRC2 inhibitors, a hypothetical binding mode for a derivative of this compound can be proposed. If designed as an allosteric inhibitor, the molecule would target the EED aromatic cage. The piperidine ring could serve as a scaffold, while specific functional groups could be oriented to interact with key residues. For example, an aromatic substituent attached to the piperidine nitrogen could engage in π-stacking interactions with the tyrosine and tryptophan residues of the cage, mimicking the trimethylated lysine. The carboxamide moiety could form crucial hydrogen bonds with nearby polar residues, anchoring the ligand in the pocket. Binding of such an inhibitor would induce conformational changes in EED, preventing the allosteric activation of EZH2 and shutting down the enzyme's methyltransferase activity. researchgate.net
Table 3: Key Residues in PRC2 Binding Pockets
| Binding Pocket | Subunit | Key Residues | Potential Interaction Type |
|---|---|---|---|
| Allosteric Site | EED | Trp364, Tyr365, Arg367 | Aromatic stacking, Cation-π |
| Catalytic Site | EZH2 | Cys668, Tyr661, His726 | Hydrogen bonding, Hydrophobic |
Fragment-Based Drug Design Approaches Utilizing the Piperidine-3-carboxamide Motif
Fragment-Based Drug Design (FBDD) is a strategy for lead discovery that starts with identifying small chemical fragments that bind weakly to the target of interest. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. The piperidine-3-carboxamide motif is an attractive scaffold for FBDD due to its non-planar, 3D structure, which allows for more efficient exploration of chemical space compared to flat aromatic compounds. rsc.org
In an FBDD approach, the piperidine-3-carboxamide core could be identified through a fragment screen. Subsequent steps would involve using structural information from X-ray crystallography or NMR to guide the elaboration of the fragment. For instance, a fragment growth strategy was successfully used to develop potent Cathepsin K inhibitors from a sulfonyl piperidine fragment, where a benzylamine (B48309) group was added to enhance interactions with a specific pocket of the enzyme. mdpi.comresearchgate.net Similarly, the this compound fragment could be grown by adding substituents at the piperidine nitrogen or other positions to extend into adjacent binding pockets and improve potency and selectivity. nih.gov
De Novo Design Strategies for Novel Analogues
De novo design involves the computational creation of novel molecular structures tailored to the specific topology and properties of a target's binding site. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom by atom or by combining larger chemical fragments.
Starting with the this compound scaffold placed within a target active site like that of PRC2, de novo design algorithms could explore novel chemical space. These programs can suggest modifications or entirely new linked fragments that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein and have favorable drug-like properties. This approach can lead to the discovery of unique and patentable chemical matter with potentially superior efficacy and selectivity compared to existing inhibitors.
Future Research Directions for N 2,2,2 Trifluoroethyl Piperidine 3 Carboxamide Motif
Development of Novel Synthetic Routes for Scalability and Sustainability
The advancement of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide derivatives from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable synthetic routes. Current synthetic strategies for related piperidine-3-carboxamides often involve multi-step processes that may not be economically viable or environmentally friendly on a larger scale. mdpi.comnih.gov Future research should prioritize the development of efficient and green synthetic methodologies.
Key areas of focus include:
Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, could enable more efficient and selective reactions, reducing the need for stoichiometric reagents and minimizing waste. nih.gov The use of heterogeneous catalysts could also simplify product purification and catalyst recycling.
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable reactions to be performed at higher temperatures and pressures with greater efficiency and reproducibility.
Green Solvents and Reagents: A critical aspect of sustainable synthesis is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research into the use of bio-based solvents, water, or supercritical fluids as reaction media will be crucial. google.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Convergent Synthesis | Improved yields, easier purification | Design of efficient coupling reactions |
| Catalytic Methods | Reduced waste, high selectivity | Development of novel metal- and organocatalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in flow reactors |
| Green Chemistry | Reduced environmental impact | Utilization of sustainable solvents and reagents |
Exploration of New Biological Targets and Therapeutic Applications
The piperidine-3-carboxamide scaffold is present in a variety of biologically active compounds with diverse therapeutic applications. mdpi.comnih.gov Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The unique properties conferred by the N-(2,2,2-trifluoroethyl) group could modulate the activity of these compounds and open up new therapeutic avenues.
Future research should focus on screening this compound and its derivatives against a wide range of biological targets. High-throughput screening (HTS) campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and proteases, could identify novel activities.
Potential therapeutic areas for exploration include:
Oncology: Given the antiproliferative activity of some piperidine-3-carboxamide derivatives, this compound class could be explored for its potential in cancer therapy. nih.gov
Neurodegenerative Diseases: The ability of the trifluoroethyl group to enhance blood-brain barrier permeability could make these compounds promising candidates for targeting central nervous system (CNS) disorders.
Infectious Diseases: The piperidine (B6355638) motif is found in numerous antimicrobial agents. The this compound scaffold could be a starting point for the development of novel antibiotics or antivirals. encyclopedia.pub
| Therapeutic Area | Rationale for Exploration | Potential Targets |
| Oncology | Antiproliferative activity of related compounds | Kinases, Apoptosis-related proteins |
| Neurodegenerative Diseases | Potential for enhanced blood-brain barrier penetration | GPCRs, Enzymes involved in neurotransmission |
| Infectious Diseases | Known antimicrobial activity of piperidine scaffolds | Bacterial or viral enzymes |
Design of Highly Selective and Potent this compound Derivatives
To develop successful therapeutic agents, it is crucial to design derivatives with high potency and selectivity for their intended biological target. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the this compound scaffold affect its biological activity.
Key strategies for designing improved derivatives include:
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of these compounds to their targets, guiding the design of new analogs with improved affinity.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties such as potency, selectivity, and pharmacokinetic profiles.
Introduction of Chiral Centers: The synthesis of enantiomerically pure compounds can be critical, as different stereoisomers often exhibit distinct pharmacological activities. thieme-connect.com
| Design Strategy | Objective | Methodological Approach |
| Computational Modeling | Predict and improve binding affinity | Molecular docking, molecular dynamics |
| Scaffold Hopping | Enhance potency and selectivity | Synthesis of structurally diverse analogs |
| Chiral Synthesis | Investigate stereospecific activity | Asymmetric synthesis and chiral separation |
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the mechanism of action of a new compound class is fundamental to its development as a therapeutic agent. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to treatment with this compound derivatives. biobide.comnih.govpharmafeatures.com
The integration of these technologies can help to:
Identify Drug Targets: Proteomics-based approaches, such as chemical proteomics, can be used to identify the direct binding partners of a compound within the cell. youtube.com
Elucidate Signaling Pathways: Transcriptomics and proteomics can reveal the downstream signaling pathways that are modulated by the compound, providing insights into its mechanism of action.
Discover Biomarkers: Metabolomics and proteomics can help to identify biomarkers that can be used to monitor the efficacy of the treatment and to stratify patient populations. omicstutorials.com
| Omics Technology | Application in Mechanistic Studies | Expected Outcome |
| Genomics | Identify genetic factors influencing drug response | Personalized medicine strategies |
| Proteomics | Direct target identification and pathway analysis | Understanding of molecular mechanism |
| Metabolomics | Biomarker discovery and metabolic pathway analysis | Tools for monitoring treatment efficacy |
| Transcriptomics | Analysis of gene expression changes upon treatment | Insight into downstream cellular effects |
Application in Chemical Biology Tools for Target Validation
Well-characterized small molecules can serve as valuable chemical probes to study the function of their protein targets in a cellular context. nih.govaacrjournals.orgnih.gov The development of potent and selective this compound derivatives can provide such tools for target validation.
To be useful as a chemical probe, a compound should ideally possess:
High Potency: The compound should be active at low concentrations to minimize off-target effects.
High Selectivity: The compound should interact with a limited number of proteins in the cell.
A Structurally Similar Inactive Control: The availability of an inactive analog is crucial to confirm that the observed biological effects are due to the inhibition of the intended target.
The development of chemical probes based on the this compound scaffold will enable researchers to investigate the physiological and pathological roles of their targets, providing a stronger rationale for their therapeutic potential. opentargets.orgpharmaweek.com
Challenges and Opportunities in Translational Research of This Compound Class
The translation of a promising compound class from preclinical research to clinical application is a complex and challenging process. sanguinebio.comdrugdiscoveryonline.com For this compound derivatives, several key challenges and opportunities will need to be addressed.
Challenges:
Pharmacokinetics and Drug Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be critical for their development. The trifluoroethyl group can influence metabolic stability, and potential metabolites will need to be identified and characterized.
Toxicity: Thorough toxicological studies will be required to ensure the safety of these compounds before they can be tested in humans.
Scalable Synthesis: As discussed earlier, developing a cost-effective and scalable synthesis is a major hurdle for many new chemical entities. patheon.com
Opportunities:
Addressing Unmet Medical Needs: This compound class has the potential to address a wide range of diseases, offering new therapeutic options for patients.
Improved Drug Properties: The trifluoroethyl group may confer advantageous properties, such as enhanced potency, selectivity, and metabolic stability, leading to the development of superior drugs. researchgate.net
Personalized Medicine: The integration of omics technologies can facilitate the development of personalized treatment strategies, matching the right drug to the right patient. nih.gov
| Aspect | Challenges | Opportunities |
| Pharmacokinetics | Unpredictable metabolic pathways of the trifluoroethyl group. | Potential for improved metabolic stability and bioavailability. |
| Safety Profile | Potential for off-target toxicity. | Design of highly selective compounds to minimize side effects. |
| Clinical Development | High cost and long timelines of clinical trials. | Potential for biomarker-guided patient selection to improve success rates. |
Q & A
Q. How do stereochemical variations in the piperidine ring influence pharmacological activity?
- Methodological Answer : Enantioselective synthesis (chiral catalysts or chromatography) isolates R/S isomers. Compare IC50 values in functional assays (e.g., cAMP inhibition). Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .
- Key Reference : Stereochemical resolution protocols are provided in Acta Crystallographica Section E .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
